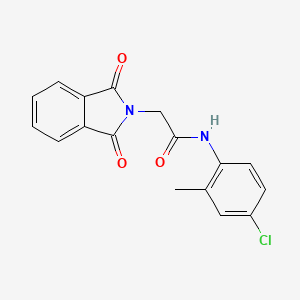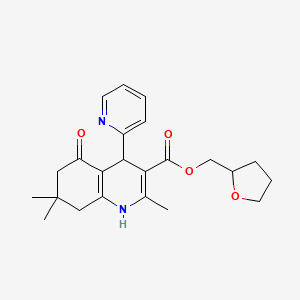![molecular formula C19H23BrN2O4S B4987522 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. BSI-201 is a PARP inhibitor, which means it inhibits the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting it can lead to DNA damage and cell death in cancer cells.
Mecanismo De Acción
BSI-201 inhibits PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. BSI-201 has been shown to be particularly effective in cancer cells that have defects in other DNA repair pathways, such as those with mutations in BRCA1/2 genes.
Biochemical and Physiological Effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, BSI-201 has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BSI-201 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation is that BSI-201 has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
There are several future directions for research on BSI-201. One area of interest is the development of more potent PARP inhibitors that can overcome the limitations of BSI-201. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitors. Finally, there is interest in combining PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness in cancer treatment.
Métodos De Síntesis
BSI-201 can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of the intermediate with N-isopropylglycine to form BSI-201.
Aplicaciones Científicas De Investigación
BSI-201 has been extensively studied for its potential in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. BSI-201 has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib, in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S/c1-4-26-17-9-7-16(8-10-17)22(13-19(23)21-14(2)3)27(24,25)18-11-5-15(20)6-12-18/h5-12,14H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKUHGMXSHQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)

![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)
![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)